molecular formula C10H9N3O6S B14388885 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 89860-80-0

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14388885
CAS No.: 89860-80-0
M. Wt: 299.26 g/mol
InChI Key: WUDRYTIPVTYKLU-UHFFFAOYSA-N
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Description

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring substituted with a 2,6-dinitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,6-dinitroaniline with thiazolidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use in the synthesis of explosives and as a pesticide.

    2,6-Dinitroaniline: Used as an intermediate in the production of dyes and herbicides.

    3,5-Dinitrobenzoic acid: Utilized in analytical chemistry as a reagent.

Uniqueness

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89860-80-0

Molecular Formula

C10H9N3O6S

Molecular Weight

299.26 g/mol

IUPAC Name

3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H9N3O6S/c14-10(15)8-4-20-5-11(8)9-6(12(16)17)2-1-3-7(9)13(18)19/h1-3,8H,4-5H2,(H,14,15)

InChI Key

WUDRYTIPVTYKLU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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